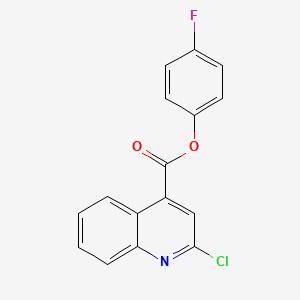
4-Fluorophenyl 2-chloroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl 2-chloroquinoline-4-carboxylate is a chemical compound with the following structure:
Structure:
Quinoline derivatives, like this compound, are widely found in medicinally important natural products. They exhibit various biological and pharmacological properties, including antimalarial, antibacterial, anti-inflammatory, and anticancer activities . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthesis of 4-Fluorophenyl 2-chloroquinoline-4-carboxylate involves a two-step process:
Friedlander Condensation: Ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate.
Chlorination: The resulting ethyl-2-oxoquinoline-3-carboxylates react with POCl3 to yield 2-chloroquinoline-3-carboxylates.
Chemical Reactions Analysis
4-Fluorophenyl 2-chloroquinoline-4-carboxylate can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions vary based on the reaction type.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a fluorescent probe or ligand.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which 4-Fluorophenyl 2-chloroquinoline-4-carboxylate exerts its effects depends on its specific targets. It may interact with cellular pathways, receptors, or enzymes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related quinoline derivatives and highlight the uniqueness of this compound.
Remember that this compound’s properties and applications are subject to ongoing scientific investigation.
Properties
Molecular Formula |
C16H9ClFNO2 |
|---|---|
Molecular Weight |
301.70 g/mol |
IUPAC Name |
(4-fluorophenyl) 2-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C16H9ClFNO2/c17-15-9-13(12-3-1-2-4-14(12)19-15)16(20)21-11-7-5-10(18)6-8-11/h1-9H |
InChI Key |
BEAMYEJGMHXSIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B10880331.png)
![[(5E)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10880339.png)
![(2,3-Dimethoxyphenyl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10880347.png)
![1-(3-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10880350.png)
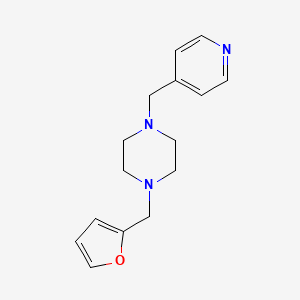
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10880363.png)
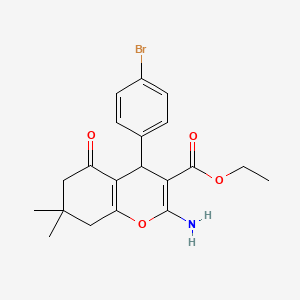
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-chlorobenzohydrazide](/img/structure/B10880373.png)
![3-nitro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10880379.png)
![(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880384.png)
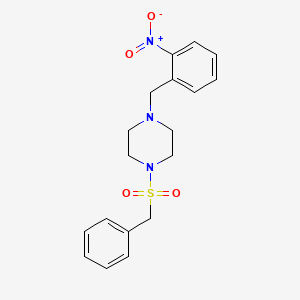
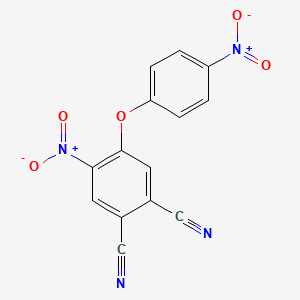
![methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(3-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10880416.png)

